4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid 4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18243877
InChI: InChI=1S/C12H17NO3/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7,10H,4,6,13H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid

CAS No.:

Cat. No.: VC18243877

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid -

Specification

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name 4-amino-4-(2-methoxy-5-methylphenyl)butanoic acid
Standard InChI InChI=1S/C12H17NO3/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7,10H,4,6,13H2,1-2H3,(H,14,15)
Standard InChI Key YYPJKEJNNAIKGY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OC)C(CCC(=O)O)N

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name 4-amino-4-(2-methoxy-5-methylphenyl)butanoic acid reflects its structure:

  • A butanoic acid backbone substituted at the γ-carbon (position 4) with an amino group (-NH₂) and a 2-methoxy-5-methylphenyl aromatic ring.

  • Molecular formula: C12H17NO3\text{C}_{12}\text{H}_{17}\text{NO}_{3}, derived by modifying the hydroxyl group in the structurally related compound 4-hydroxy-4-(2-methoxy-5-methylphenyl)butanoic acid (C₁₂H₁₆O₄) to an amino group .

Structural Features

  • Aromatic ring: The 2-methoxy-5-methylphenyl group introduces steric and electronic effects, with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively.

  • Amino and carboxylic acid groups: The molecule exhibits zwitterionic potential due to the presence of both acidic (-COOH) and basic (-NH₂) functional groups.

Table 1: Comparative Structural Data of Related Butanoic Acid Derivatives

Property4-Amino-4-(2-Methoxy-5-Methylphenyl)Butanoic Acid4-Hydroxy Analogue
Molecular FormulaC12H17NO3\text{C}_{12}\text{H}_{17}\text{NO}_{3}C12H16O4\text{C}_{12}\text{H}_{16}\text{O}_{4}
Molecular Weight (g/mol)239.28224.25
Functional Groups-COOH, -NH₂, -OCH₃, -CH₃-COOH, -OH, -OCH₃, -CH₃

Synthesis and Manufacturing

Challenges in Synthesis

  • Steric hindrance: The 2-methoxy and 5-methyl groups on the phenyl ring complicate electrophilic substitution reactions.

  • Racemization risk: The chiral center at position 4 requires asymmetric synthesis techniques to ensure enantiopurity .

Physicochemical Properties

Experimental and Predicted Data

Physicochemical properties are inferred from structurally related compounds and computational models:

Table 2: Key Physicochemical Properties

PropertyValue (Predicted/Experimental)Source
Density (g/cm³)1.18–1.22Extrapolated from
Boiling Point (°C)410–425Similar to
LogP (Partition Coefficient)1.45–1.60Calculated via XLogP3
Aqueous SolubilityLow (hydrophobic phenyl group)Estimated

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks for -COOH (~1700 cm⁻¹), -NH₂ (~3300 cm⁻¹), and aromatic C-H (~3000 cm⁻¹).

  • NMR: Distinct signals for methoxy (-OCH₃, δ 3.8 ppm), methyl (-CH₃, δ 2.3 ppm), and amino protons (δ 1.5–2.0 ppm) .

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